N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide
説明
Evolution of Pyridazine Derivatives in Medicinal Chemistry Research
Pyridazine derivatives have emerged as critical scaffolds in drug discovery due to their unique physicochemical properties and versatility in molecular interactions. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, exhibits a high dipole moment (4.22 D) and robust hydrogen-bonding capacity, enabling precise interactions with biological targets. Early applications of pyridazine derivatives focused on their role as bioisosteres for phenyl rings, offering reduced lipophilicity (Log D~7.4~ values 2.17 units lower than benzene) and enhanced solubility while minimizing cytochrome P450 (CYP 450) inhibition.
The therapeutic potential of pyridazines was first realized with minaprine (14 ), a 3-aminopyridazine derivative approved in 1972 as an antidepressant. Subsequent advancements led to the development of relugolix (24 ), a gonadotropin-releasing hormone receptor antagonist approved in 2020 for prostate cancer, and deucravacitinib (25 ), a tyrosine kinase 2 inhibitor licensed in 2022 for psoriasis. These milestones underscore the scaffold’s adaptability in addressing diverse pathologies, from central nervous system (CNS) disorders to autoimmune diseases. Pyridopyridazines, fused analogs of pyridazines, have also shown promise as protein kinase inhibitors (e.g., p38α inhibitors for rheumatoid arthritis) and GABA~A~ receptor ligands. For instance, compound 10 demonstrated subnanomolar affinity for GABA~A~ receptors, highlighting pyridazines’ role in neurological therapeutics.
Table 1: Key Pyridazine-Based Therapeutics
| Compound | Therapeutic Class | Target/Mechanism | Approval Year |
|---|---|---|---|
| Minaprine (14 ) | Antidepressant | Monoamine oxidase inhibition | 1972 |
| Relugolix (24 ) | Prostate cancer therapy | GnRH receptor antagonism | 2020 |
| Deucravacitinib (25 ) | Psoriasis treatment | TYK2 allosteric inhibition | 2022 |
Historical Development of Sulfonamide Conjugates as Therapeutic Agents
Sulfonamides, characterized by a sulfonyl group linked to an amine, represent one of the oldest classes of synthetic antimicrobial agents. The discovery of Prontosil in the 1930s revolutionized infectious disease treatment, leading to the development of derivatives like sulfadiazine and sulfamethoxazole. Modern sulfonamide conjugates extend beyond antibiotics, showcasing antitumor, diuretic, and carbonic anhydrase inhibitory activities. For example, acetazolamide, a carbonic anhydrase inhibitor, remains a cornerstone in glaucoma management due to its ability to reduce intraocular pressure.
Recent innovations have focused on hybridizing sulfonamides with heterocyclic moieties to enhance target specificity. The sulfonamide group’s capacity to engage in hydrogen bonding and electrostatic interactions with enzymes (e.g., cyclooxygenase-2, carbonic anhydrase IX) has driven its integration into anticancer agents. Celecoxib, a COX-2 inhibitor, exemplifies this approach, though its sulfonamide component also contributes to off-target effects.
Emergence of Pyridazine-Sulfonamide Hybrid Molecules in Drug Discovery
The fusion of pyridazine and sulfonamide pharmacophores represents a strategic effort to synergize their respective advantages. Pyridazine’s electron-deficient aromatic system complements the sulfonamide’s hydrogen-bonding capacity, creating hybrids with improved target engagement and pharmacokinetic profiles. Early examples include pyridazine-sulfonamide derivatives targeting carbonic anhydrases and receptor tyrosine kinases.
For instance, tepotinib (19 ), a pyridazinone-sulfonamide hybrid, inhibits c-Met kinase and received FDA approval in 2021 for non-small cell lung cancer. Structural analyses reveal that the pyridazine ring’s dipole moment aligns with the kinase’s ATP-binding pocket, while the sulfonamide moiety stabilizes interactions with catalytic residues. This dual mechanism underscores the hybrid approach’s potential in overcoming drug resistance and enhancing efficacy.
Table 2: Notable Pyridazine-Sulfonamide Hybrids
| Compound | Target | Therapeutic Area |
|---|---|---|
| Tepotinib (19 ) | c-Met kinase | Non-small cell lung cancer |
| Compound 7 | COX-2/PGE~2~ pathway | Analgesic and anti-inflammatory |
Research Rationale for N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide Investigation
The compound N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide integrates a pyridazine core, a sulfonamide group, and an iodinated benzene ring, each contributing distinct pharmacological advantages:
- Pyridazine Core : The 6-(4-ethoxyphenyl)pyridazin-3-yl moiety leverages pyridazine’s dipole moment (4.22 D) for π-π stacking with aromatic residues in target proteins. The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS applications.
- Sulfonamide Group : The 4-iodobenzenesulfonamide subunit provides hydrogen-bond acceptor and donor sites, facilitating interactions with enzymatic active sites (e.g., carbonic anhydrase, kinase ATP pockets).
- Iodine Substituent : The para-iodine atom introduces steric bulk and electronic effects, which may modulate receptor binding affinity. Iodine’s radiopacity also positions the compound as a candidate for radiopharmaceutical development.
This hybrid structure is hypothesized to target inflammatory and neoplastic pathways, capitalizing on pyridazines’ historical success in p38α inhibition and sulfonamides’ role in enzyme modulation. Preliminary molecular docking studies suggest that the ethoxyphenyl group orients the pyridazine ring into hydrophobic pockets, while the sulfonamide anchors polar interactions, a dual-binding mechanism observed in tepotinib.
特性
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDCSKVDPFKRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the ethoxyphenyl group. The final step involves the sulfonation and iodination of the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyridazine ring.
Reduction: This reaction can reduce the sulfonamide group to an amine.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules.
Table 1: Comparative Analysis of Structural Features
Key Observations:
Heterocyclic Core: The target compound uses a pyridazine core, whereas analogs like I-6373 and Example 53 employ isoxazole or pyrazolopyrimidine systems, respectively.
Substituent Effects :
- The 4-iodobenzenesulfonamide group distinguishes the target compound from ester-based analogs (e.g., I-6230, I-6232). Iodine’s electronegativity and polarizability may enhance halogen bonding in target interactions, whereas ester groups in analogs could improve membrane permeability .
Linkage Variations :
- The ether linkage (-O-) in the target compound contrasts with amine (-NH-) or thioether (-S-) linkers in analogs. Ethers generally offer metabolic stability compared to amines, which may be prone to oxidation .
Fluorine vs. Iodine :
- Fluorine in Example 53 and iodine in the target compound represent distinct strategies: fluorine enhances bioavailability and metabolic stability, while iodine may aid in crystallographic studies (e.g., heavy atom derivatization for SHELX-based structure determination) .
Implications for Research and Development
- Crystallography : The iodine atom in the target compound could facilitate single-crystal X-ray diffraction studies using programs like SHELXL or SHELXTL, which are widely used for small-molecule refinement .
- Synthetic Accessibility : The ether and sulfonamide functionalities may simplify synthesis compared to thioether- or chromene-containing analogs, which require specialized coupling reagents or fluorination steps .
生物活性
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide is a complex organic compound with a unique structural framework that positions it as a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential therapeutic implications, supported by data tables and research findings.
Structural Characteristics
The compound features a pyridazine core , an ethoxyphenyl substituent , and a benzenesulfonamide group . The presence of iodine enhances its lipophilicity, which can influence biological activity and pharmacokinetics. The overall molecular structure can be represented as follows:
Synthesis
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide typically involves several steps, including:
- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Substitution with 4-Ethoxyphenyl Group : Electrophilic aromatic substitution to introduce the ethoxyphenyl group.
- Formation of the Ethoxyethyl Linkage : Reaction with ethylene oxide under basic conditions.
- Iodination : Introduction of iodine to the benzene ring via electrophilic substitution.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, including enzymes and receptors involved in various pathways.
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide may exert its effects through:
- Enzyme Inhibition : Modulating the activity of enzymes critical in metabolic pathways.
- Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Gene Expression Modulation : Affecting genes involved in inflammation, cancer progression, and apoptosis.
Research Findings
Recent studies have highlighted several aspects of the compound's biological activity:
- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models, suggesting applicability in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary assays indicate that it possesses antimicrobial properties against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Pyridazine Formation | Cyclization reaction using hydrazine derivatives |
| Ethoxyphenyl Substitution | Electrophilic aromatic substitution |
| Ethoxyethyl Linkage | Reaction with ethylene oxide |
| Iodination | Electrophilic substitution to introduce iodine |
Case Studies
Several case studies have explored the therapeutic implications of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide:
-
Case Study on Cancer Treatment :
- A study investigated the compound's efficacy in inhibiting tumor growth in xenograft models, demonstrating significant tumor reduction compared to controls.
-
Case Study on Inflammatory Diseases :
- Clinical trials assessed its impact on chronic inflammatory conditions, showing promise in reducing symptoms and improving patient outcomes.
-
Case Study on Antimicrobial Resistance :
- Research focused on its effectiveness against antibiotic-resistant bacterial strains, indicating potential for development as a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
